REACTION_SMILES
|
[NH2:14][c:15]1[n:16][c:17]([Cl:29])[n:18][c:19]2[cH:20][c:21]([O:27][CH3:28])[c:22]([O:25][CH3:26])[cH:23][c:24]12.[O:1]1[CH:2]([C:6](=[O:7])[N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[CH2:3][CH2:4][CH2:5]1>>[ClH:29].[O:1]1[CH:2]([C:6](=[O:7])[N:8]2[CH2:9][CH2:10][N:11]([c:17]3[n:16][c:15]([NH2:14])[c:24]4[c:19]([n:18]3)[cH:20][c:21]([O:27][CH3:28])[c:22]([O:25][CH3:26])[cH:23]4)[CH2:12][CH2:13]2)[CH2:3][CH2:4][CH2:5]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc2nc(Cl)nc(N)c2cc1OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(C1CCCO1)N1CCNCC1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc2nc(N3CCN(C(=O)C4CCCO4)CC3)nc(N)c2cc1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[NH2:14][c:15]1[n:16][c:17]([Cl:29])[n:18][c:19]2[cH:20][c:21]([O:27][CH3:28])[c:22]([O:25][CH3:26])[cH:23][c:24]12.[O:1]1[CH:2]([C:6](=[O:7])[N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[CH2:3][CH2:4][CH2:5]1>>[ClH:29].[O:1]1[CH:2]([C:6](=[O:7])[N:8]2[CH2:9][CH2:10][N:11]([c:17]3[n:16][c:15]([NH2:14])[c:24]4[c:19]([n:18]3)[cH:20][c:21]([O:27][CH3:28])[c:22]([O:25][CH3:26])[cH:23]4)[CH2:12][CH2:13]2)[CH2:3][CH2:4][CH2:5]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc2nc(Cl)nc(N)c2cc1OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(C1CCCO1)N1CCNCC1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc2nc(N3CCN(C(=O)C4CCCO4)CC3)nc(N)c2cc1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[NH2:14][c:15]1[n:16][c:17]([Cl:29])[n:18][c:19]2[cH:20][c:21]([O:27][CH3:28])[c:22]([O:25][CH3:26])[cH:23][c:24]12.[O:1]1[CH:2]([C:6](=[O:7])[N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[CH2:3][CH2:4][CH2:5]1>>[ClH:29].[O:1]1[CH:2]([C:6](=[O:7])[N:8]2[CH2:9][CH2:10][N:11]([c:17]3[n:16][c:15]([NH2:14])[c:24]4[c:19]([n:18]3)[cH:20][c:21]([O:27][CH3:28])[c:22]([O:25][CH3:26])[cH:23]4)[CH2:12][CH2:13]2)[CH2:3][CH2:4][CH2:5]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc2nc(Cl)nc(N)c2cc1OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(C1CCCO1)N1CCNCC1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc2nc(N3CCN(C(=O)C4CCCO4)CC3)nc(N)c2cc1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |